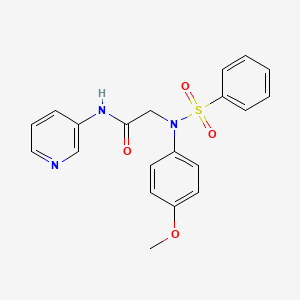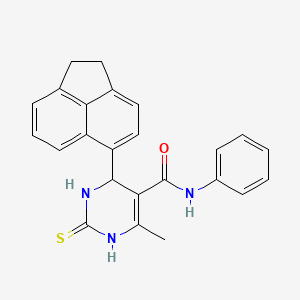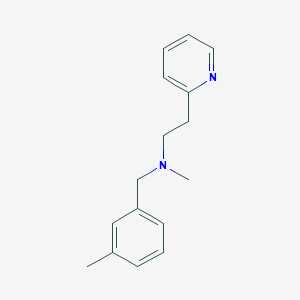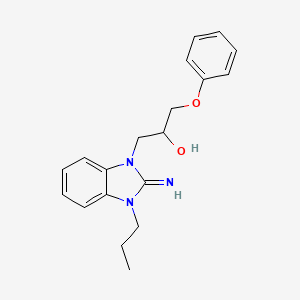
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a phenylsulfonyl group, and a pyridinyl group attached to a glycinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide backbone through the reaction of glycine with an appropriate amine under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the glycinamide intermediate.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group is added through a sulfonylation reaction, typically using a phenylsulfonyl chloride reagent.
Incorporation of the Pyridinyl Group:
Industrial Production Methods
Industrial production of N2-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, sulfonyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N2-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide: Similar structure but with the pyridinyl group at a different position.
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-4-ylglycinamide: Another positional isomer with the pyridinyl group at the 4-position.
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-quinolin-3-ylglycinamide: A related compound with a quinolinyl group instead of a pyridinyl group.
Uniqueness
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-18-11-9-17(10-12-18)23(28(25,26)19-7-3-2-4-8-19)15-20(24)22-16-6-5-13-21-14-16/h2-14H,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVOGNIUNMSXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-3-Benzyl-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10809128.png)

![2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B10809143.png)
![5-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10809149.png)
![[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfanylacetate](/img/structure/B10809151.png)
![Ethanol, 2-[4-(4-benzylaminoquinazolin-2-yl)piperazin-1-yl]-](/img/structure/B10809154.png)

![3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10809173.png)

![(2E)-5-amino-2-benzylidene-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B10809184.png)
![methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B10809192.png)
![3-Benzyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10809196.png)

![N-{2-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-acenaphthen-1-yl}-benzenesulfonamide](/img/structure/B10809210.png)
